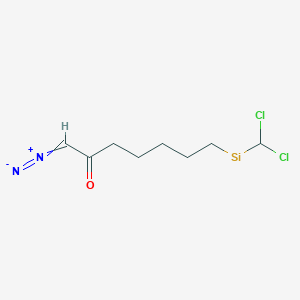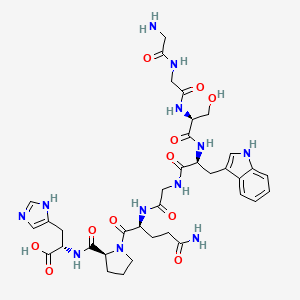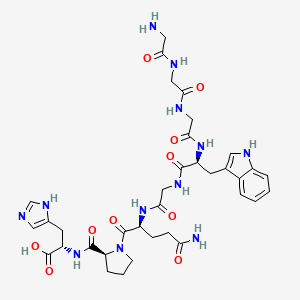
Pubchem_71379388
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71379388 is a chemical compound listed in the PubChem database, a public repository for information on chemical substances and their biological activities. This compound is part of a vast collection of chemical data that serves as a key resource for scientists, students, and the public .
Méthodes De Préparation
The preparation methods for Pubchem_71379388 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors. For instance, the compound can be synthesized through reduction reactions using specific reagents like lithium aluminium hydride . Industrial production methods may involve large-scale chemical processes that ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Pubchem_71379388 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include polymethylhydrosiloxane and tributyltin chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions with lithium aluminium hydride can yield specific derivatives of the compound.
Applications De Recherche Scientifique
Pubchem_71379388 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and as a reagent in organic synthesis . In biology and medicine, the compound may be studied for its potential biological activities and interactions with biological molecules . Industrial applications can include its use in the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of Pubchem_71379388 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary, it often includes interactions with enzymes or receptors that lead to specific biological effects . These interactions can be studied to understand the compound’s potential therapeutic or toxicological effects.
Comparaison Avec Des Composés Similaires
Pubchem_71379388 can be compared with other similar compounds listed in databases like ChEMBL, KEGG Compound, and DrugBank . These comparisons highlight its uniqueness in terms of chemical structure, reactivity, and biological activity. Similar compounds may include those with related chemical structures or similar biological activities.
Propriétés
Numéro CAS |
646450-21-7 |
|---|---|
Formule moléculaire |
C8H12Cl2N2OSi |
Poids moléculaire |
251.18 g/mol |
InChI |
InChI=1S/C8H12Cl2N2OSi/c9-8(10)14-5-3-1-2-4-7(13)6-12-11/h6,8H,1-5H2 |
Clé InChI |
GNMJHAQYQBMLHP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)C=[N+]=[N-])CC[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)


![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)



![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)

